molecular formula C14H20O2 B3156160 1-(1-Adamantyl)butane-1,3-dione CAS No. 82094-52-8

1-(1-Adamantyl)butane-1,3-dione

Cat. No. B3156160
CAS RN: 82094-52-8
M. Wt: 220.31 g/mol
InChI Key: WXIPGNOIXHPGGJ-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)butane-1,3-dione is a trifluoride etherate used as a chemical intermediate in the production of pyrazoles . It has a molecular formula of C14H20O2 and a molecular weight of 220.31 g/mol .


Molecular Structure Analysis

The molecular structure of 1-(1-Adamantyl)butane-1,3-dione can be represented by the SMILES notation: CC(=O)CC(=O)C12CC3CC(C1)CC(C3)C2 .


Chemical Reactions Analysis

1-(1-Adamantyl)butane-1,3-dione is used as a chemical intermediate in the production of pyrazoles . More information about its chemical reactions can be found in the literature .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 53-56°C .

Scientific Research Applications

Synthesis of Unsaturated Adamantane Derivatives

1-(1-Adamantyl)butane-1,3-dione can be used in the synthesis of unsaturated adamantane derivatives . These derivatives have high reactivity, making them useful as starting materials for the synthesis of various functional adamantane derivatives .

Production of Thermally Stable and High-Energy Fuels and Oils

The high reactivity of unsaturated adamantane derivatives, which can be synthesized from 1-(1-Adamantyl)butane-1,3-dione, allows for their utilization in the production of thermally stable and high-energy fuels and oils .

Creation of Bioactive Compounds and Pharmaceuticals

Unsaturated adamantane derivatives, synthesized from 1-(1-Adamantyl)butane-1,3-dione, can be used to create bioactive compounds and pharmaceuticals . These compounds have potential applications in the treatment of various diseases.

Development of Higher Diamond-Like Bulky Polymers (Diamondoids)

The synthesis of unsaturated adamantane derivatives from 1-(1-Adamantyl)butane-1,3-dione can lead to the development of higher diamond-like bulky polymers, also known as diamondoids . These materials have potential uses in both scientific research and practical applications.

Synthesis of β-Diketones

1-(1-Adamantyl)butane-1,3-dione can be used in the synthesis of β-diketones . These structures are present in a large number of biologically and pharmaceutically active compounds and are valuable in the treatment of many pathological disorders .

Production of Antioxidants

β-Diketones, synthesized from 1-(1-Adamantyl)butane-1,3-dione, are known for their antioxidant capability . These powerful natural antioxidants possess prominent anti-cancer properties with minimal toxicity .

Future Directions

While specific future directions for this compound are not mentioned in the search results, it’s worth noting that compounds with adamantane structures are of significant interest in various fields, including the synthesis of functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

properties

IUPAC Name

1-(1-adamantyl)butane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-9(15)2-13(16)14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIPGNOIXHPGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Adamantyl)butane-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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